(2E,6Z)-Dodeca-2,6-dienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94088-26-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(2E,6Z)-dodeca-2,6-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7,10-11H,2-5,8-9H2,1H3,(H,13,14)/b7-6-,11-10+ |
InChI Key |
RFHKVLKBWQIQDY-JFEAUALZSA-N |
SMILES |
CCCCCC=CCCC=CC(=O)O |
Isomeric SMILES |
CCCCC/C=C\CC/C=C/C(=O)O |
Canonical SMILES |
CCCCCC=CCCC=CC(=O)O |
Other CAS No. |
94088-26-3 |
Origin of Product |
United States |
Contextualization Within Polyunsaturated Fatty Acid Chemistry
(2E,6Z)-Dodeca-2,6-dienoic acid is classified as a medium-chain fatty acid (MCFA), typically defined as a fatty acid with an aliphatic tail of 6 to 12 carbon atoms. examine.commdpi.com As it contains two double bonds within its carbon chain, it is also categorized as a polyunsaturated fatty acid (PUFA). nih.gov The metabolic and physiological effects of fatty acids are influenced by both their chain length and their degree of unsaturation. nih.govmdpi.com
Unlike conjugated linoleic acids (CLAs), where the double bonds are adjacent, the dienoid system in this compound is non-conjugated, with the double bonds separated by more than one single bond. researchgate.netnih.gov This structural difference is significant, as conjugation of double bonds can lead to distinct biological activities, such as anti-inflammatory and anti-carcinogenic properties, which have been the focus of much research on CLAs. umassmed.edunih.gov The study of non-conjugated dienoic acids, such as the (2E,6Z) isomer, offers a contrasting view within the broader field of fatty acid research.
Structural Characteristics and Stereochemical Significance of the 2e,6z Dienoid System
The molecular structure of (2E,6Z)-Dodeca-2,6-dienoic acid is defined by a 12-carbon backbone that terminates in a carboxylic acid functional group. The key features of this molecule are the two double bonds located at the second and sixth carbon positions, numbered from the carboxylic acid end.
The stereochemistry of these double bonds is explicitly defined as (2E,6Z):
The double bond at the C2-C3 position has an E (entgegen) configuration, meaning the higher-priority substituents on each carbon are on opposite sides of the double bond. This is commonly referred to as a trans configuration.
The double bond at the C6-C7 position has a Z (zusammen) configuration, with the higher-priority substituents on the same side of the double bond, often called a cis configuration.
Chemical Synthesis Strategies and Methodological Advancements
Total Synthesis Approaches to (2E,6Z)-Dodeca-2,6-dienoic Acid and Analogues
The total synthesis of this compound and its analogues relies heavily on the ability to control the stereochemistry of the two double bonds. Both convergent and linear strategies have been employed, each with its own set of advantages and challenges.
Stereocontrolled Formation of E,Z-Dienoid Systems
The cornerstone of any synthesis of this compound is the stereocontrolled formation of the conjugated (E,Z)-diene system. Several powerful synthetic methods have been developed to achieve this with high fidelity.
One of the most common approaches is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. By carefully selecting the ylide and reaction conditions, the stereochemical outcome can be influenced to favor the desired Z-isomer. For instance, unstabilized ylides under salt-free conditions typically lead to the Z-alkene, while stabilized ylides often give the E-alkene. The synthesis of related insect pheromones has successfully utilized Wittig-type couplings to establish the Z-double bond. mdpi.com
Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Negishi, and Stille couplings, are also powerful tools for constructing stereodefined dienes. organic-chemistry.org These methods involve the coupling of a vinyl organometallic reagent with a vinyl halide or triflate. The stereochemistry of the starting materials is typically retained in the product, allowing for the programmed assembly of the (E,Z)-diene. For example, coupling an (E)-vinylboronic acid with a (Z)-vinyl halide in the presence of a palladium catalyst can afford the (E,Z)-diene with high stereoselectivity.
More recently, olefin metathesis has emerged as a versatile method for the synthesis of complex molecules, including those with E,Z-diene motifs. nih.gov Z-selective cross-metathesis reactions, employing specialized ruthenium or molybdenum catalysts, can be used to form the cis-double bond with high selectivity. nih.gov
Another innovative approach involves the 4π-electrocyclic ring-opening of cyclobutene (B1205218) derivatives. This pericyclic reaction proceeds with high stereospecificity, where the stereochemistry of the cyclobutene dictates the geometry of the resulting diene. chimia.ch This method provides a reliable route to functionalized (Z,E)-dienyl carboxylic acids. chimia.ch
A selection of methods for the stereocontrolled formation of E,Z-dienoid systems is summarized in the table below.
| Method | Key Reagents/Catalysts | Stereochemical Control | Ref. |
| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Ylide structure, reaction conditions | mdpi.com |
| Horner-Wadsworth-Emmons | Phosphonate ester, Base, Aldehyde/Ketone | Phosphonate structure, base | thieme.com |
| Suzuki Coupling | Vinylboronic acid, Vinyl halide, Pd catalyst | Stereochemistry of starting materials | nih.gov |
| Olefin Metathesis | Ruthenium or Molybdenum catalysts | Catalyst design | nih.gov |
| Electrocyclic Ring Opening | Cyclobutene derivative, Heat or Light | Stereochemistry of cyclobutene | chimia.ch |
Convergent and Linear Synthesis Pathways
Both convergent and linear strategies have been conceptualized for the synthesis of this compound.
Synthetic Methodologies for Carboxylic Acid Functionalization
The final step in many syntheses of this compound is the introduction or unmasking of the carboxylic acid functionality. A common strategy involves the oxidation of a precursor alcohol or aldehyde.
If the synthesis is designed to produce (2E,6Z)-dodecadien-1-ol or (2E,6Z)-dodecadienal, a subsequent oxidation step is required. A variety of reagents can be employed for the oxidation of primary alcohols and aldehydes to carboxylic acids, with the choice often depending on the presence of other sensitive functional groups in the molecule. wikipedia.org
Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the Jones reagent, or milder oxidants like sodium chlorite (B76162) (NaClO₂). wikipedia.org The oxidation of primary alcohols to carboxylic acids can be achieved directly using strong oxidizing agents like KMnO₄ or through a two-step process involving initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid. nih.gov
The table below lists some common methods for the conversion of aldehydes to carboxylic acids.
| Reagent | Conditions | Ref. |
| Potassium Permanganate (KMnO₄) | Basic or acidic solution | wikipedia.org |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | nih.gov |
| Sodium Chlorite (NaClO₂) | Buffered solution with a chlorine scavenger | |
| Silver(I) Oxide (Ag₂O) | Basic solution |
Development of Novel Reactions for Diene Construction
The quest for more efficient and selective methods for constructing diene systems continues to drive innovation in synthetic chemistry. Recent developments include the use of earth-abundant metal catalysis and novel bond-forming strategies.
Manganese-catalyzed C-H activation has emerged as a promising method for the synthesis of linear conjugated dienes with high regio- and stereoselectivity. acs.orgacs.org This approach allows for the direct coupling of C-H bonds with allene (B1206475) partners, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org
Another novel strategy involves the use of cyclopropenes as four-carbon building blocks for the synthesis of highly functionalized 1,3-dienes. rsc.org This method utilizes a rhodium catalyst to mediate the cleavage of a C=C bond in an enaminone and the insertion of the cyclopropene (B1174273) unit, leading to the formation of two new C-C single bonds under mild conditions. rsc.org
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the power of chemical synthesis, offers an attractive and sustainable alternative for the preparation of complex molecules like this compound.
Lipases are a class of enzymes that have been widely used in organic synthesis due to their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. nih.govmdpi.com In the context of this compound synthesis, lipases could be employed for the stereoselective esterification of a precursor alcohol or the hydrolysis of a racemic ester to resolve a key chiral intermediate, if one were present in an analogue's synthesis. mdpi.com For instance, lipase-catalyzed esterification of a dienoic alcohol with a suitable acyl donor can proceed with high efficiency. researchgate.net The use of lipases in non-aqueous media can drive the equilibrium towards ester formation. nih.gov
Furthermore, enzymatic desaturation processes, catalyzed by fatty acid desaturases , are responsible for the introduction of double bonds in fatty acid biosynthesis in nature. academicjournals.orgcsun.edu While harnessing these enzymes for in vitro synthesis can be complex, engineered microorganisms have been developed to produce specific unsaturated fatty acids and their derivatives. nih.govbiorxiv.org This biosynthetic approach could potentially be adapted for the production of this compound or its precursors, offering a green and sustainable manufacturing platform. nih.gov
| Enzyme Class | Application in Synthesis | Potential Role for this compound | Ref. |
| Lipases | Esterification, Hydrolysis, Transesterification | Stereoselective esterification of a precursor alcohol; Resolution of a racemic intermediate | nih.govmdpi.com |
| Fatty Acid Desaturases | Introduction of double bonds in fatty acids | Biosynthesis of the diene system | academicjournals.orgcsun.edu |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis of Naturally Occurring N-Alkylamides Containing the (2E,6Z)-Dodecadienoic Acid Moiety
While (2E,6Z)-dodeca-2,6-dienoic acid itself is a known natural product, it is its amide derivatives, the N-alkylamides, that often exhibit significant biological effects, such as immunomodulatory properties. The synthesis of these complex natural products is a challenging but crucial endeavor for verifying their structure and enabling further biological investigation.
The general synthetic strategies for creating N-alkylamides with dienoic or polyenoic acid moieties often involve a convergent approach where the fatty acid component and the amine are synthesized separately and then coupled. For long-chain unsaturated acids similar to this compound, stereoselective methods are paramount to ensure the correct geometry of the double bonds, which is often critical for biological activity.
A common synthetic route for creating the backbone of such fatty acids involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, to build the carbon chain with the desired unsaturation. nih.gov Another powerful tool is the Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction), which are instrumental in forming carbon-carbon double bonds with specific stereochemistry (E or Z). nih.gov For instance, the synthesis of a related compound, (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, was achieved through a sequence involving a palladium-catalyzed coupling to form an enyne intermediate, followed by a stereoselective Wittig reaction to introduce another double bond. nih.gov Subsequent stereocontrolled reduction of a triple bond can then yield the desired Z-double bond. nih.gov
Once the this compound has been synthesized, it can be converted to its more reactive acyl chloride or activated with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). This activated form is then reacted with the desired N-alkylamine to form the final N-alkylamide product. The amines used are often simple, such as isobutylamine (B53898) or 2-phenylethylamine, reflecting the structures of naturally occurring bioactive amides found in plants like Echinacea. herbalanalysis.co.uk
The isolation of various dodecadienoic acid amides from natural sources, particularly Echinacea species, has been widely reported. herbalanalysis.co.ukresearchgate.net These include dodeca-2E,4E-dienoic acid isobutylamide and other isomers. herbalanalysis.co.uk While the direct synthesis of a naturally occurring N-alkylamide of the specific (2E,6Z) isomer is not extensively detailed in readily available literature, the established synthetic methodologies for other polyunsaturated fatty acid amides provide a clear and adaptable blueprint for its construction.
Design and Chemical Synthesis of Novel Analogues
The synthesis of novel analogues of this compound and its amides is driven by the need to understand how different parts of the molecule contribute to its biological activity. This knowledge can then be used to design more potent and selective compounds.
The length and degree of unsaturation of the alkyl chain in fatty acid amides are critical determinants of their biological activity. While specific structure-activity relationship (SAR) studies focusing on systematically varying the alkyl chain of this compound are not widely documented, general principles can be drawn from studies on related N-alkylamides.
For instance, the activity of these compounds is often dependent on their ability to interact with and traverse lipid membranes to reach their molecular targets. Altering the chain length can affect the lipophilicity of the molecule, which in turn influences its solubility, membrane permeability, and pharmacokinetic properties. Shortening or lengthening the dodecacarbon chain, or altering the number and position of the double bonds, would likely have a profound impact on biological activity.
The saturation of the double bonds is also a key factor. The presence and specific geometry of the double bonds create a unique three-dimensional shape that is often essential for fitting into the binding pocket of a target protein. Saturation of one or both of the double bonds in the (2E,6Z)-dodecadienoic acid moiety would result in a more flexible and differently shaped molecule, which would likely lead to a significant decrease or complete loss of its specific biological functions.
The nature of the amine group in the N-alkylamide derivatives is another crucial element for biological activity. In naturally occurring bioactive amides, the amine moiety can vary from simple alkylamines to more complex structures, including those with aromatic rings.
SAR studies on other classes of bioactive amides have demonstrated that the amine portion of the molecule can significantly influence potency and selectivity. For example, in a study on amide derivatives of neocrotocembraneic acid, the introduction of different amine groups, such as piperazine (B1678402) or morpholine, had a substantial impact on their anticancer activity. Some amine substitutions led to enhanced activity, while others resulted in a decrease.
In the context of this compound, creating a library of amide analogues with diverse amine moieties would be a valuable strategy to probe its molecular targets. Variations could include:
Simple alkylamines of varying lengths: (e.g., ethylamine, propylamine, isobutylamine) to investigate the effect of lipophilicity in this region of the molecule.
Amines with cyclic or aromatic groups: (e.g., piperidine, pyrrolidine, phenylethylamine) to explore the potential for additional binding interactions, such as pi-stacking.
Amines with functional groups: (e.g., ethanolamine, tyramine) to introduce hydrogen bonding capabilities.
The synthesis of these amide derivatives would typically follow the standard amide coupling procedures mentioned previously, reacting the synthesized this compound with the corresponding amine. The resulting library of compounds could then be screened in various biological assays to build a comprehensive SAR profile.
Stereochemical Influence on Biological Interactions
While direct studies on the stereochemical influence for this specific isomer are limited, research on other unsaturated fatty acids and their derivatives has consistently shown that even a single change in the stereochemistry of a double bond (from Z to E, or vice-versa) can dramatically alter or abolish biological activity. For example, in a study of 5-phenylpenta-2,4-dienoic acid analogues, the (2Z,4E) configuration was found to be essential for its inhibitory activity on root gravitropism, with other stereoisomers like (2E,4E), (2Z,4Z), and (2E,4Z) being inactive. mdpi.com
This high degree of stereospecificity suggests that the target protein has a well-defined binding site that can only accommodate the precise shape conferred by the correct double bond geometry. The (2E,6Z) arrangement in dodeca-2,6-dienoic acid creates a particular bend and spatial orientation of the alkyl chain that is likely a key recognition feature for its biological partners.
Structure-Activity Correlation for Molecular Recognition and Ligand Binding (In Vitro Models)
Understanding the correlation between the structure of this compound derivatives and their ability to bind to specific molecular targets is fundamental to elucidating their mechanism of action. In vitro models provide a controlled environment to study these interactions at the molecular level.
While specific in vitro binding data for this compound derivatives are not extensively reported in the literature, the general approach to establishing a structure-activity correlation involves several steps. Initially, a library of analogues with systematic variations in the alkyl chain and amine moiety is synthesized. These compounds are then tested in a panel of in vitro binding assays.
For instance, if the hypothesized targets are cannabinoid receptors (CB1 and CB2), which are known targets for some N-alkylamides, competitive binding assays using radiolabeled ligands would be employed. In these assays, the ability of the synthesized analogues to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.
The data from these binding assays can then be used to build a quantitative structure-activity relationship (QSAR) model. niscpr.res.in QSAR models use statistical methods to correlate the chemical structures of the analogues with their binding affinities. niscpr.res.in This can help to identify the key structural features that are either favorable or detrimental to binding. For example, a QSAR study might reveal that a certain chain length and the presence of a hydrogen bond donor in the amine moiety are critical for high-affinity binding.
Such in vitro studies are essential for the rational design of new, more potent, and selective ligands. By understanding the molecular recognition events that govern the binding of this compound derivatives, researchers can make more informed decisions in the development of novel therapeutic agents based on this natural product scaffold.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of fatty acid isomers, enabling their separation from a mixture. The choice between liquid and gas chromatography depends on the sample's nature and the analytical objectives.
HPLC and UPLC are powerful techniques for the analysis of fatty acids in their non-derivatized form. These methods are particularly useful for separating isomers that may be difficult to resolve otherwise.
Reverse-phase chromatography is the most common approach for fatty acid analysis. For a compound like (2E,6Z)-dodeca-2,6-dienoic acid, a C18 column is typically employed. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution, often using a mixture of acetonitrile and water (with a small percentage of acid like formic or acetic acid to ensure protonation of the carboxyl group), is used to achieve optimal separation.
UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. However, conventional HPLC strategies can lack the resolving power to adequately separate certain fatty acid isomers sciex.comsciex.com. To enhance chromatographic resolution, especially between geometric isomers (cis/trans), derivatization of the carboxylic acid group can be employed sciex.com.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 (Octadecyl silane) | Provides a nonpolar surface for hydrophobic interaction with the fatty acid chain. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A polar mobile phase for gradient elution, allowing for the separation of compounds with varying polarities. Formic acid aids in ionization for MS detection. |
| Elution Mode | Gradient | Varying the mobile phase composition allows for the elution of a wide range of fatty acids with different chain lengths and degrees of unsaturation. |
| Detector | UV (at ~205 nm) or Mass Spectrometry (MS) | UV detection is possible due to the presence of double bonds, while MS provides higher sensitivity and structural information. |
Gas chromatography is a well-established and highly effective technique for the separation and quantification of fatty acid isomers sciex.com. For the analysis of this compound by GC, a derivatization step is necessary to increase its volatility. The most common derivatization method is the conversion of the carboxylic acid to its corresponding fatty acid methyl ester (FAME).
The separation of FAME isomers is typically achieved using highly polar capillary columns. Columns with stationary phases like cyanopropyl polysiloxane or ionic liquids are particularly effective in resolving positional and geometric isomers of unsaturated fatty acids nih.govresearchgate.net. The elution order of isomers is influenced by factors such as chain length, the number of double bonds, and their configuration (cis/trans) mdpi.com. Generally, trans isomers tend to have shorter retention times than their cis counterparts on polar columns mdpi.com.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Conversion to Fatty Acid Methyl Ester (FAME) | Increases volatility for analysis in the gas phase. |
| Stationary Phase | Highly polar (e.g., Cyanopropyl polysiloxane, Ionic Liquid) | Provides high selectivity for the separation of positional and geometric isomers. |
| Column Type | Capillary Column | Offers high resolution and efficiency for complex mixture separation. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides quantitative data, while MS offers identification based on mass spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, and it is particularly well-suited for determining the stereochemistry of unsaturated fatty acids like this compound. The configuration of the double bonds at the C2-C3 (E) and C6-C7 (Z) positions can be unequivocally assigned by a detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, and especially, the magnitude of proton-proton coupling constants (J-values). Two-dimensional (2D) NMR experiments can further corroborate these assignments.
The protons attached to the double bonds (vinylic or olefinic protons) resonate in a characteristic region of the ¹H NMR spectrum, typically between 5.0 and 7.5 ppm. nih.govchemistrysteps.com The geometry of the double bond significantly influences the coupling constant between the vinylic protons. For the trans (or E) configuration at the C2-C3 position, the coupling constant (³JH2-H3) is expected to be in the range of 11-18 Hz. openochem.orglibretexts.orglibretexts.org In contrast, the cis (or Z) configuration at the C6-C7 position would exhibit a smaller coupling constant (³JH6-H7), typically between 6-12 Hz. openochem.orglibretexts.orgresearchgate.net This marked difference in coupling constants provides a definitive method for assigning the stereochemistry of each double bond.
The chemical shifts of the carbons involved in the double bonds in the ¹³C NMR spectrum also provide clues to their configuration. Generally, the carbon atoms of a trans double bond resonate at a slightly downfield (higher ppm) chemical shift compared to those in a cis configuration. researchgate.net
To provide a clearer, albeit predictive, illustration, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the data tables below. These predictions are based on established principles and data from analogous structures.
| Proton | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted J Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | ~7.0-7.2 | dt | ³JH2-H3 ≈ 15 (trans), ⁴JH2-H4 ≈ 1.5 |
| H-3 | ~5.8-6.0 | dt | ³JH3-H2 ≈ 15 (trans), ³JH3-H4 ≈ 7 |
| H-6 | ~5.3-5.5 | m | ³JH6-H7 ≈ 10 (cis) |
| H-7 | ~5.3-5.5 | m | ³JH7-H6 ≈ 10 (cis) |
| Carbon | Predicted ¹³C Chemical Shift (ppm) |
|---|---|
| C-1 (COOH) | ~170-175 |
| C-2 | ~145-150 |
| C-3 | ~120-125 |
| C-6 | ~128-132 |
| C-7 | ~125-129 |
For more complex spectra where signal overlap may occur, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. researchgate.netmagritek.com A COSY spectrum would show correlations between coupled protons, confirming the H2-H3 and H6-H7 spin systems. An HSQC spectrum would correlate each proton to its directly attached carbon, aiding in the unambiguous assignment of both ¹H and ¹³C signals.
Derivatization Strategies for Enhanced Analytical Sensitivity in Complex Matrices
The analysis of fatty acids like this compound in complex biological matrices (e.g., plasma, tissues) is often challenging due to their low concentrations and poor ionization efficiency in mass spectrometry (MS). nih.govnih.gov Chemical derivatization is a widely employed strategy to overcome these limitations by modifying the fatty acid molecule to improve its chromatographic behavior and enhance its detection sensitivity. nih.govresearchgate.net
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polarity and low volatility of free fatty acids necessitate derivatization. nih.gov A common approach is the conversion of the carboxylic acid group into a more volatile ester.
Fatty Acid Methyl Esters (FAMEs): This is a classic and widely used method where the carboxylic acid is converted to its methyl ester using reagents like boron trifluoride in methanol (BF₃-methanol) or by acid-catalyzed esterification. FAMEs are less polar and more volatile, making them suitable for GC analysis.
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid to a trimethylsilyl (TMS) ester. restek.com This also increases volatility and thermal stability.
Pentafluorobenzyl (PFB) Esters: For enhanced sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI-MS), derivatization with reagents like pentafluorobenzyl bromide (PFBBr) is employed. The resulting PFB esters are highly electronegative and can significantly improve detection limits. nih.govlipidmaps.org
In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is primarily aimed at improving ionization efficiency. nih.gov Fatty acids are typically analyzed in negative ion mode, which can suffer from lower sensitivity and matrix effects. Derivatization can introduce a permanently charged or easily ionizable group, allowing for analysis in the more sensitive positive ion mode. nih.govresearchgate.net
Charge-Tagging Reagents: A variety of reagents are designed to introduce a quaternary ammonium or pyridinium group to the carboxylic acid. This "charge-tagging" results in a derivative that is readily detected in positive ion ESI-MS with significantly enhanced sensitivity, sometimes by orders of magnitude. mdpi.comresearchgate.net An example is the use of 2-bromo-1-methylpyridinium iodide in conjunction with 3-carbinol-1-methylpyridinium iodide to form a positively charged ester. researchgate.net
Reagents for Improved Chromatographic Separation and Ionization: Other derivatization strategies for LC-MS involve reacting the carboxylic acid with reagents that not only improve ionization but also enhance chromatographic separation.
The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS), the complexity of the sample matrix, and the required sensitivity. These techniques are crucial for the accurate quantification and identification of this compound in trace amounts within intricate biological systems.
Biological and Ecological Research: Mechanistic Insights and Roles Excluding Clinical Human Data
Molecular Mechanisms of Action in Cellular and Subcellular Models
Interaction with Transient Receptor Potential (TRP) Channels
There is no available research documenting the interaction between (2E,6Z)-Dodeca-2,6-dienoic acid and Transient Receptor Potential (TRP) channels.
Enzymatic Modulation and Metabolic Pathways (In Vitro)
Scientific studies detailing the in vitro enzymatic modulation or metabolic pathways affected by this compound have not been identified.
Ecological Roles as Semiochemicals
Pheromonal Activity and Chemical Communication in Insects
While many fatty acid derivatives serve as pheromones in the insect world, there is no specific literature that identifies or confirms this compound as a pheromone or its role in the chemical communication of any particular insect species.
Insecticidal and Larvicidal Properties in Pest Management Research
No published research could be located that investigates or establishes any insecticidal or larvicidal properties of this compound for the purposes of pest management.
Immunomodulatory Properties in Non-Human Biological Systems
There are no available studies concerning the immunomodulatory effects of this compound in any non-human biological systems.
Plant Growth Regulatory Activities
There is a significant body of research on the roles of unsaturated fatty acids, particularly C18 fatty acids like oleic, linoleic, and linolenic acids, in plant development and stress responses. frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net These compounds are recognized as precursors for signaling molecules, such as jasmonates, and as components of cell membranes that influence plant defense mechanisms. frontiersin.orgnih.govresearchgate.net However, specific studies detailing the plant growth regulatory activities of this compound, including data on its efficacy or mechanism of action, are absent in the current scientific literature.
Antimicrobial Properties in Model Organisms
The antimicrobial properties of various fatty acids have been a subject of scientific inquiry. Research has shown that both saturated and unsaturated fatty acids can exhibit inhibitory effects against a range of microbes. researchgate.netnih.govnih.gov For instance, lauric acid (a saturated C12 fatty acid) is known for its activity against Gram-positive bacteria. nih.govnih.gov Furthermore, unsaturated fatty acids are generally considered to possess potent antibacterial and antifungal properties. researchgate.netresearchgate.net
Despite this general knowledge, specific antimicrobial studies focusing on this compound are not found in the reviewed literature. Consequently, data tables detailing its minimum inhibitory concentrations (MICs) or its spectrum of activity against model organisms cannot be provided at this time. Research into related but distinct compounds, such as other dodecadienoic acid isomers, does not offer specific insights into the antimicrobial profile of the (2E,6Z) isomer. nih.govuni.lu
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of (2E,6Z)-dodeca-2,6-dienoic acid is not static; the molecule can adopt a variety of shapes, or conformations, due to rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. The geometry of this compound is largely defined by the fixed configurations of its two double bonds. The (2E)-alkene at the beginning of the chain promotes a more linear, extended conformation, while the (6Z)-alkene introduces a distinct bend in the carbon backbone.
The table below outlines the key torsional angles that would be the focus of a conformational analysis of this compound.
| Dihedral Angle | Description | Expected Flexibility |
| O=C-O-H | Rotation of the hydroxyl proton | High |
| C1-C2-C3-C4 | Rotation around the C2-C3 single bond | Restricted by the C2=C3 double bond |
| C3-C4-C5-C6 | Rotation around the C4-C5 single bond | High |
| C5-C6-C7-C8 | Rotation around the C6-C7 single bond | Restricted by the C6=C7 double bond |
| C7-C8-C9-C10 | Rotation around the C8-C9 single bond | High |
| C9-C10-C11-C12 | Rotation around the C10-C11 single bond | High |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide a detailed picture of the electronic properties of this compound. irjweb.comnih.govbiomedres.us These calculations can determine the distribution of electrons within the molecule and the energies of its molecular orbitals. Two of the most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.comnih.govbiomedres.usyoutube.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the conjugated system of the C2=C3 double bond with the C=O of the carboxylic acid, along with the isolated C6=C7 double bond, will significantly influence the energies of the HOMO and LUMO. While specific DFT calculations for this compound are not published, data from related unsaturated fatty acids can provide an estimate.
The table below presents estimated HOMO and LUMO energies and the resulting energy gap for this compound, based on calculations for similar molecules.
| Parameter | Estimated Value (eV) | Significance |
| HOMO Energy | -6.5 to -6.0 | Electron-donating ability |
| LUMO Energy | -1.5 to -1.0 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.0 to 5.5 | Chemical reactivity and stability |
Molecular Docking and Ligand-Target Interaction Modeling (for non-human biological systems)
Molecular docking is a computational technique that predicts how a ligand, such as this compound, might bind to a receptor protein. This is particularly relevant for understanding its role as a potential pheromone in insects. In many insect species, odorant binding proteins (OBPs) are responsible for capturing airborne chemical signals and transporting them to the olfactory receptors. nih.govresearchgate.net
A molecular docking study of this compound with an insect OBP, for instance, one from the honeybee (Apis mellifera), would involve computationally placing the molecule into the binding pocket of the OBP. nih.gov The binding affinity would then be estimated based on the interactions formed. The carboxylic acid group of this compound would likely form hydrogen bonds with polar amino acid residues (like lysine, arginine, or tyrosine) in the binding site. The long, hydrophobic carbon chain would be stabilized by van der Waals interactions with nonpolar residues (such as leucine, isoleucine, and valine). The specific shape of the binding pocket and the arrangement of these amino acids would determine the binding specificity. While a specific docking study for this compound is not available, research on other insect pheromones and OBPs provides a general model for these interactions. nih.govresearchgate.net
The table below lists the likely interacting amino acid residues in a hypothetical binding site of a honeybee OBP for this compound.
| Interacting Residue (Hypothetical) | Type of Interaction | Part of Ligand Involved |
| Lysine | Hydrogen Bond, Ionic | Carboxylic Acid |
| Arginine | Hydrogen Bond, Ionic | Carboxylic Acid |
| Tyrosine | Hydrogen Bond, π-π Stacking | Carboxylic Acid, Double Bonds |
| Leucine | Hydrophobic (van der Waals) | Alkyl Chain |
| Isoleucine | Hydrophobic (van der Waals) | Alkyl Chain |
| Valine | Hydrophobic (van der Waals) | Alkyl Chain |
| Phenylalanine | π-π Stacking | Double Bonds |
Prediction of Spectroscopic Properties
Computational chemistry can also predict the spectroscopic properties of a molecule, which is invaluable for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using quantum mechanical methods. mdpi.comnih.govaocs.org For this compound, the protons on the double bonds (vinylic protons) would be predicted to have chemical shifts in the downfield region (δ 5.0-7.0 ppm), with the protons on the C2=C3 bond being influenced by the adjacent carboxylic acid group. nih.govaocs.org The protons of the methylene (B1212753) groups in the alkyl chain would appear further upfield. In the ¹³C NMR spectrum, the carbonyl carbon would have a predicted chemical shift around δ 170-180 ppm, while the carbons of the double bonds would be in the δ 120-140 ppm range. mdpi.com
The following table provides predicted ¹H NMR chemical shifts for this compound based on computational models and data from similar compounds.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 5.8 - 6.0 | Doublet of triplets |
| H-3 | 6.9 - 7.2 | Doublet of triplets |
| H-6, H-7 | 5.3 - 5.5 | Multiplet |
| -COOH | 10.0 - 12.0 | Singlet (broad) |
| -CH₂- (allylic) | 2.0 - 2.3 | Multiplet |
| -CH₂- (aliphatic) | 1.2 - 1.6 | Multiplet |
| -CH₃ | 0.8 - 1.0 | Triplet |
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.gov For this compound, the most characteristic predicted vibrations would be the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹), the strong C=O stretch (around 1700 cm⁻¹), and the C=C stretching vibrations (around 1650 cm⁻¹). nih.gov
The table below summarizes the predicted key IR absorption bands for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| C-H stretch (alkene) | ~3010 | Medium |
| C-H stretch (alkane) | 2850 - 2960 | Medium-Strong |
| C=O stretch | ~1700 | Strong |
| C=C stretch | ~1650 | Medium-Weak |
| C-O stretch | 1210 - 1320 | Medium |
| O-H bend | 920 - 960 | Medium, Broad |
Future Directions and Emerging Research Avenues
Exploration of Unconventional Biosynthetic Pathways
Current understanding of the biosynthesis of (2E,6Z)-Dodeca-2,6-dienoic acid in termites primarily points towards the fatty acid synthesis pathway. However, the precise enzymatic machinery and potential alternative or unconventional pathways remain largely unexplored. Future research will likely focus on identifying and characterizing the specific desaturases and elongases involved in its formation. The exploration of microbial symbionts within the termite gut as potential contributors to its biosynthesis is another promising frontier. Uncovering these intricate biosynthetic routes could pave the way for bio-inspired synthetic strategies and provide a more complete picture of termite chemical ecology.
Application of Advanced Synthetic Technologies for Complex Analogue Generation
While classical synthetic routes to this compound exist, the generation of a diverse library of structural analogues for biological screening requires more advanced and efficient synthetic technologies. Techniques such as flow chemistry, which allows for rapid and controlled reactions, and enzymatic synthesis, which can offer high stereoselectivity, are poised to revolutionize the production of novel derivatives. The development of sophisticated purification methods to isolate stereoisomers with high purity will be crucial for accurately assessing their biological activities. These advanced synthetic approaches will enable a more systematic exploration of the structure-activity relationships of this important semiochemical.
High-Throughput Screening for Novel Biological Activities in Model Systems
The known biological activity of this compound is centered on its function as a termite pheromone. However, it is plausible that this molecule and its analogues may possess other, as yet undiscovered, biological activities. High-throughput screening (HTS) campaigns using various model systems, from cell-based assays to whole organisms like Caenorhabditis elegans and Drosophila melanogaster, could rapidly identify novel pharmacological or insecticidal properties. Such large-scale screening efforts have the potential to uncover unexpected applications for this class of compounds in areas far beyond pest management.
Integration of Omics Data with Chemical Biology Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with traditional chemical biology approaches offers a powerful strategy for understanding the multifaceted roles of this compound. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can gain unprecedented insights into its mode of action and downstream signaling pathways. This integrated approach will be instrumental in identifying the specific receptors and cellular targets of the pheromone, moving beyond its currently understood behavioral effects.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for determining the stereochemistry of (2E,6Z)-dodeca-2,6-dienoic acid in natural product extracts?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving double-bond geometry. Coupling constants (-values) between protons on adjacent carbons (e.g., and ) distinguish trans (higher ) from cis (lower ) configurations. Gas Chromatography-Mass Spectrometry (GC-MS) with retention index comparisons can corroborate structural assignments using authentic standards. For CoA derivatives, tandem MS/MS fragmentation patterns help confirm acyl chain modifications .
Q. How can researchers confirm the natural occurrence of this compound in plant matrices?
- Answer : Combine solvent extraction (e.g., hexane:ethyl acetate) with solid-phase microextraction (SPME) for volatile analysis. High-Resolution Mass Spectrometry (HRMS) and GC-MS with electron ionization (EI) can identify molecular ions (e.g., m/z 210.16 for methyl esters) and fragmentation patterns. Comparative analysis with synthetic standards and spectral libraries (e.g., NIST) is essential. For tissue-specific localization, matrix-assisted laser desorption/ionization (MALDI) imaging is recommended .
Q. What synthetic routes are documented for this compound, and what are their stereochemical control points?
- Answer : Wittig olefination is a key method, using protected aldehydes and phosphonium ylides to install E/Z double bonds. For example, coupling (Z)-6-dodecenoic acid precursors with (E)-configured alkenyl halides under palladium catalysis ensures geometric control. Protecting groups (e.g., tert-butyldimethylsilyl ethers) prevent undesired isomerization during synthesis. Purification via silver nitrate-impregnated silica gel chromatography enhances dienoic acid separation .
Advanced Research Questions
Q. What methodological challenges arise when studying this compound-CoA derivatives, and how can they be addressed?
- Answer : CoA thioester instability at neutral pH requires buffered solutions (pH 6–7) and low-temperature storage (-80°C). Radiolabeling with - or -isotopes tracks metabolic flux in enzyme assays (e.g., acyl-CoA synthetases). LC-MS/MS with multiple reaction monitoring (MRM) quantifies low-abundance derivatives. To address enzyme promiscuity, use knockout mutants or RNAi silencing in plant models .
Q. How do computational approaches like molecular docking elucidate interactions between this compound and biological targets?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to receptors like G-protein-coupled receptors (GPCRs). Parameterize force fields (e.g., OPLS4) for conjugated dienes and carboxylate groups. Validate docking poses with molecular dynamics simulations (NAMD/GROMACS) and experimental mutagenesis (e.g., alanine scanning of binding pockets). For plant signaling, compare docking results with jasmonic acid receptor complexes .
Q. What strategies resolve contradictions in reported biological activities of this compound across assay systems?
- Answer : Standardize assay conditions (e.g., pH, co-solvents like DMSO ≤0.1%) to minimize artifacts. Use orthogonal assays:
- In vitro: Radioligand displacement for receptor affinity.
- In planta: Transcriptomics (RNA-seq) of defense genes.
Cross-validate with isotopically labeled tracers to confirm metabolic incorporation. Address species-specific responses using phylogenetically diverse models (e.g., Arabidopsis vs. Nicotiana) .
Q. How does geometric isomerism influence the physicochemical properties and bioactivity of this compound?
- Answer : The 2E,6Z configuration reduces lipophilicity (logP ≈ 4.49) compared to all-trans isomers, enhancing aqueous solubility (3.01 mg/L). This impacts membrane permeability and receptor binding kinetics. Differential Scanning Calorimetry (DSC) reveals isomer-specific phase transitions (melting points: 2E,6Z ~133°C vs. 2E,6E ~145°C). In bioassays, 2E,6Z isomers show stronger antimicrobial activity due to optimized acyl chain packing in lipid bilayers .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
